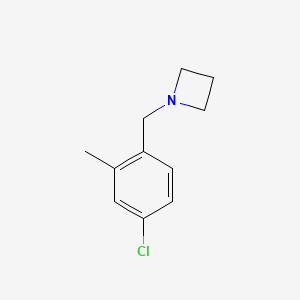
1-(4-Chloro-2-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methylbenzyl)azetidine is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound, specifically, features a 4-chloro-2-methylbenzyl group attached to the azetidine ring, making it a valuable entity in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylbenzyl)azetidine typically involves the reaction of 4-chloro-2-methylbenzylamine with azetidinone under specific conditions. The process may include:
Cyclization Reactions: Utilizing cyclization of appropriate precursors under acidic or basic conditions.
Catalytic Methods: Employing catalysts such as palladium or nickel to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processes: Conducted in reactors where the reactants are mixed and allowed to react over a period.
Continuous Flow Processes: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the azetidine ring to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the benzyl position using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, alkyl halides.
Major Products:
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-methylbenzyl)azetidine finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-methylbenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Comparación Con Compuestos Similares
Azetidine: The parent compound with a simple four-membered ring.
4-Chloro-2-methylbenzylamine: Lacking the azetidine ring but containing the benzyl group.
N-Benzylazetidine: Featuring a benzyl group without the chloro and methyl substituents.
Uniqueness: 1-(4-Chloro-2-methylbenzyl)azetidine stands out due to the presence of both the azetidine ring and the 4-chloro-2-methylbenzyl group. This combination imparts unique reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
1-[(4-chloro-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
CDPJHERSMYPFEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



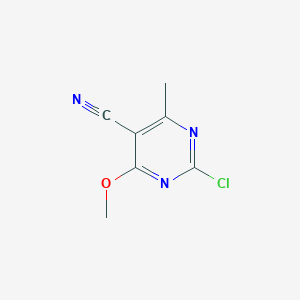
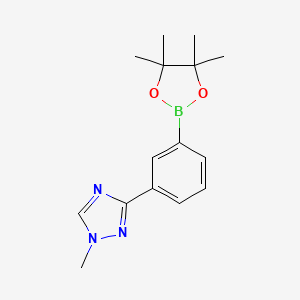
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
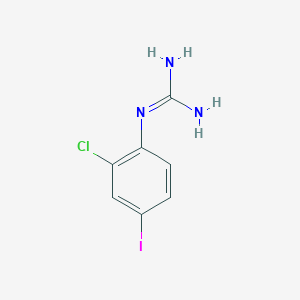

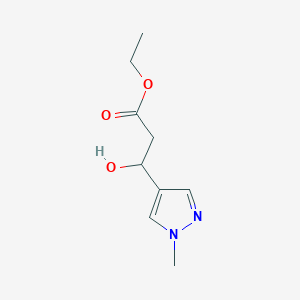
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
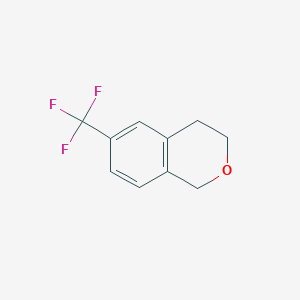
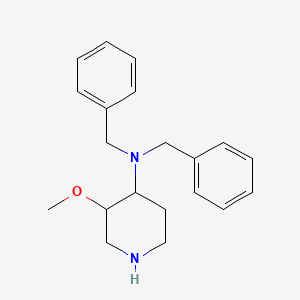
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
